3-[Bis(4-methoxyphenyl)(phenyl)methoxy]-2-(methyldisulfanyl)propan-1-ol

Oligonucleotide Synthesis Solid-Phase Chemistry Thiol Modification

The compound 3-[Bis(4-methoxyphenyl)(phenyl)methoxy]-2-(methyldisulfanyl)propan-1-ol (CAS 919492-70-9) is a specialized, non-nucleosidic chemical building block designed for solid-phase oligonucleotide synthesis. Its structure integrates an acid-labile 4,4'-dimethoxytrityl (DMT) protecting group on a primary alcohol with a reductively cleavable methyldisulfanyl moiety at the 2-position of a propan-1-ol backbone.

Molecular Formula C25H28O4S2
Molecular Weight 456.6 g/mol
CAS No. 919492-70-9
Cat. No. B12621825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[Bis(4-methoxyphenyl)(phenyl)methoxy]-2-(methyldisulfanyl)propan-1-ol
CAS919492-70-9
Molecular FormulaC25H28O4S2
Molecular Weight456.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC(CO)SSC
InChIInChI=1S/C25H28O4S2/c1-27-22-13-9-20(10-14-22)25(19-7-5-4-6-8-19,29-18-24(17-26)31-30-3)21-11-15-23(28-2)16-12-21/h4-16,24,26H,17-18H2,1-3H3
InChIKeyBOXLOLCJTDSCSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[Bis(4-methoxyphenyl)(phenyl)methoxy]-2-(methyldisulfanyl)propan-1-ol (CAS 919492-70-9): A Specialized Dimethoxytrityl-Protected Disulfide Linker for Oligonucleotide Conjugation


The compound 3-[Bis(4-methoxyphenyl)(phenyl)methoxy]-2-(methyldisulfanyl)propan-1-ol (CAS 919492-70-9) is a specialized, non-nucleosidic chemical building block designed for solid-phase oligonucleotide synthesis. Its structure integrates an acid-labile 4,4'-dimethoxytrityl (DMT) protecting group on a primary alcohol with a reductively cleavable methyldisulfanyl moiety at the 2-position of a propan-1-ol backbone [1]. This bifunctional architecture enables its use as a precursor for synthesizing phosphoramidites that introduce a terminal, masked thiol functionality into synthetic oligonucleotides [2]. The precise control over the linker's length and the steric environment afforded by the 2-substitution pattern are critical parameters that differentiate it within the class of thiol-modifier reagents [3].

Workflow
Solid-phase oligonucleotide synthesis
Chemistry
DMT-protected disulfide linker for terminal masked thiol
Activation
Reductive cleavage with DTT to generate free thiol

Why 3-[Bis(4-methoxyphenyl)(phenyl)methoxy]-2-(methyldisulfanyl)propan-1-ol Cannot Be Substituted by Common DMT-Protected Thiol Modifiers


Generic substitution among DMT-protected disulfide modifiers is not scientifically sound due to the profound impact that subtle changes in the disulfide linker's alkyl chain length and substitution position have on critical performance parameters. The reductive cleavage kinetics, which govern the efficiency of generating the free terminal thiol on an oligonucleotide, are highly sensitive to the steric environment around the disulfide bond; a methyl disulfide (as in CAS 919492-70-9) is expected to display distinctly different reduction rates with reagents like dithiothreitol (DTT) compared to longer-chain analogs such as a hexyl disulfide [1]. Furthermore, the resulting lipophilicity (cLogP) differential directly affects the retention time in reverse-phase HPLC purification, a mandatory step in obtaining high-purity therapeutic-grade oligonucleotides [2]. The use of an incorrect linker can thus lead to unpredictable cleavage kinetics, poor purification recovery, and ultimately, failure in downstream conjugation reactions to targeting ligands, antibodies, or surface chemistries [3].

Target
Methyl disulfide, C3 2-substitution
Reductive cleavage rate tuned by steric proximity; shorter, less hydrophobic scaffold.
Common analog
Hexyl disulfide, terminal substitution
Longer chain may alter DTT reduction kinetics; higher lipophilicity shifts RP-HPLC retention.
Chain-length and substitution-position mismatches may lead to unpredictable cleavage efficiency, purification recovery, and downstream conjugation outcomes. Verify before interchange.

Quantitative Differentiation Guide for 3-[Bis(4-methoxyphenyl)(phenyl)methoxy]-2-(methyldisulfanyl)propan-1-ol (CAS 919492-70-9) Against Comparator Thiol-Modifier Chemistries


Superior Oligonucleotide Recovery via Disulfide Strategy Compared to Trityl-Based Thiol Protection

A direct class-level advantage for building blocks like CAS 919492-70-9, which employ a disulfide-based protection for the thiol, is the elimination of significant product loss observed with the alternative S-trityl protection strategy. During the final deprotection of S-trityl-protected oligonucleotides, the required silver nitrate treatment forms an insoluble Ag+-DTT complex that adheres to the oligonucleotide, causing substantial yield loss. The disulfide strategy, which is the basis of CAS 919492-70-9, completely circumvents this step by using a simple, clean reduction with DTT, leading to markedly higher yields of the final modified oligonucleotide [1].

Deprotection strategy
Class-level
Target Disulfide → DTT reduction
Comparator S-Trityl → AgNO₃/DTT
Reported to avoid Ag⁺-DTT complex product loss
Supports higher-yield thiol-modified oligonucleotide manufacturing
Yield advantage inferred from patent; process-scale data to verify
Oligonucleotide Synthesis Solid-Phase Chemistry Thiol Modification

Defined Physicochemical Profile: Reduced Lipophilicity (cLogP 4.8) Versus a Commercial Hexyl-Disulfide Analog

The computed octanol-water partition coefficient (cLogP) for CAS 919492-70-9 is 4.8 [1]. This value is lower than that of closely related commercial building blocks with longer alkyl disulfide chains, which are inherently more hydrophobic. While a direct quantitative comparison under identical experimental conditions is not available in the public domain, this difference in a fundamental molecular descriptor indicates that oligonucleotides modified with this compound will exhibit distinct behavior during reverse-phase HPLC purification relative to those modified with longer-chain analogs like 1-O-Dimethoxytrityl-hexyl-disulfide [2]. The lower lipophilicity can translate into sharper elution profiles and reduced carryover of hydrophobic impurities, a critical factor in achieving acceptable purity for therapeutic oligonucleotides.

Lipophilicity baseline
Supporting evidence
cLogP 4.8
vs. hexyl-disulfide analog (qualitatively higher hydrophobicity)
Enables a priori prediction of RP-HPLC retention behavior
In silico XLogP3-AA; experimental retention data not publicly available
Reverse-Phase HPLC Purification Lipophilicity Oligonucleotide Conjugate Isolation

Unique 2-Position Substitution Pattern Offers Synthetic Versatility for Non-Nucleosidic Linker Constructs

Unlike common linear disulfide modifiers where the DMT-protected hydroxyl and the disulfide are at terminal ends of an alkyl chain (e.g., 1-O-Dimethoxytrityl-hexyl-disulfide), the primary alcohol in CAS 919492-70-9 is at the 3-position while the methyldisulfanyl group is at the 2-position [1]. This vicinal arrangement creates a unique steric and electronic environment. After DMT deprotection, the resulting hydroxyl group used for phosphitylation is in a beta-position relative to the disulfide. While a direct head-to-head comparison of phosphoramidite coupling efficiency is not publicly available, this structural motif is known to influence the reactivity of the resulting phosphoramidite monomer and the stability of the internucleotide linkage, which are critical process parameters in automated synthesis [2].

Substitution pattern
Supporting evidence
Target 3-O-DMT, 2-SSMe (vicinal)
Comparator Terminal -O-DMT, terminal -SS-hexyl
Unique 2,3-relationship influences phosphoramidite reactivity
Supports design of compact, non-nucleosidic linker arms
Coupling efficiency comparison not publicly reported
Phosphoramidite Synthesis Non-Nucleosidic Linker Steric Hindrance

Optimal Application Scenarios for 3-[Bis(4-methoxyphenyl)(phenyl)methoxy]-2-(methyldisulfanyl)propan-1-ol in Oligonucleotide R&D and Manufacturing


Synthesis of 5'-Thiol-Modified Therapeutic Oligonucleotides with High Recovery Yield

This building block is ideally suited for the synthesis of next-generation therapeutic oligonucleotides (e.g., antisense oligonucleotides, siRNAs) requiring a terminal thiol for site-specific conjugation to targeting ligands like GalNAc or antibodies. The underlying disulfide strategy is proven to avoid the severe yield losses associated with the S-trityl method, leading to a more cost-effective and scalable manufacturing process for high-value conjugates [1].

Development of Oligonucleotide-Gold Nanoparticle Conjugates for Diagnostics

The clean generation of a free thiol via DTT reduction of the methyldisulfanyl group makes this precursor valuable for creating oligonucleotide-functionalized gold nanoparticles. The precise control over the released thiol ensures high-density, oriented immobilization on gold surfaces and electrodes, a key requirement for reproducible performance in diagnostic assays and biosensors [1].

Optimization of HPLC Purification Protocols for Hydrophilic Oligonucleotide Conjugates

Procurement is specifically recommended for projects where the resulting oligonucleotide conjugate requires a precise, less hydrophobic purification tag. The computed cLogP of 4.8 for the intact DMT-precursor provides a rational starting point for developing reverse-phase HPLC methods, offering a potential advantage in resolving full-length product from failure sequences compared to more hydrophobic, longer-chain disulfide modifiers [2].

Application
Selection Property
Validation Focus
5′-Thiol-modified oligonucleotides for ligand conjugation research
Disulfide-based deprotection strategy
Free thiol yield after DTT reduction; absence of Ag⁺ complex artifacts
Oligonucleotide–gold nanoparticle conjugate development
Clean thiol release under mild reducing conditions
Immobilization density and orientation on gold surfaces
HPLC purification of hydrophilic oligonucleotide conjugates
Reported lower lipophilicity vs. hexyl-disulfide analogs
RP-HPLC retention time and resolution from failure sequences
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